molecular formula C20H19NO5S B11391045 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methylpropanoate

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methylpropanoate

Cat. No.: B11391045
M. Wt: 385.4 g/mol
InChI Key: WRKOEDXBDHQKCJ-UHFFFAOYSA-N
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Description

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methylpropanoate is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzothiazine family, which is characterized by a benzene ring fused to a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methylpropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The initial step involves the cyclization of a suitable precursor to form the benzothiazine core. This can be achieved through a condensation reaction between a benzene derivative and a thiazine derivative under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the benzothiazine core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The oxidation of the thiazine ring to introduce the dioxido functionality can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Esterification: Finally, the esterification of the resulting compound with 2-methylpropanoic acid is performed using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxido functionality back to a thiazine ring.

    Substitution: The benzoyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazine derivatives.

Scientific Research Applications

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl benzoate
  • 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-(acetyloxy)benzoate
  • 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate

Uniqueness

What sets 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methylpropanoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the 2-methylpropanoate ester group, in particular, may enhance its solubility and bioavailability, making it more suitable for certain applications.

Properties

Molecular Formula

C20H19NO5S

Molecular Weight

385.4 g/mol

IUPAC Name

(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2-methylpropanoate

InChI

InChI=1S/C20H19NO5S/c1-13(2)20(23)26-19-15-11-7-8-12-16(15)27(24,25)21(3)17(19)18(22)14-9-5-4-6-10-14/h4-13H,1-3H3

InChI Key

WRKOEDXBDHQKCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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